molecular formula C14H22ClNO2 B1398244 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride CAS No. 1219949-43-5

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Cat. No.: B1398244
CAS No.: 1219949-43-5
M. Wt: 271.78 g/mol
InChI Key: ALIHTYOUOPVZGW-UHFFFAOYSA-N
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Description

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl It is a piperidine derivative, characterized by the presence of a 4-methoxybenzyl group attached to the piperidine ring via an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride typically involves the reaction of piperidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 4-methoxybenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.

    Substitution: The piperidine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of piperidine derivatives without the methoxy group.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

    4-Methoxybenzyl chloride: A precursor used in the synthesis of the compound.

    4-Methoxybenzyl alcohol: Another related compound with similar functional groups.

Uniqueness: 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its methoxybenzyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-14-4-2-12(3-5-14)10-17-11-13-6-8-15-9-7-13;/h2-5,13,15H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIHTYOUOPVZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-43-5
Record name Piperidine, 4-[[(4-methoxyphenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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